molecular formula C6H8N4O2S2 B8795091 Ethyl [(1,3,4-thiadiazol-2-ylamino)thioxomethyl]carbamate CAS No. 34867-44-2

Ethyl [(1,3,4-thiadiazol-2-ylamino)thioxomethyl]carbamate

Cat. No. B8795091
CAS No.: 34867-44-2
M. Wt: 232.3 g/mol
InChI Key: ICOMLLLKPYLHJL-UHFFFAOYSA-N
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Patent
US04835168

Procedure details

To a stirred solution of 19.2 g (190 mM) of 2-amino-1,3,4-thiadiazole in 200 ml of acetonitrile were added in one portion 25 g (190 mM) of ethoxycarbonyl isothiocyanate. The reaction mixture was stirred at 24° C. for sixteen hours. The precipitate was collected by filtration, washed three times with ethyl acetate and dried to provide 35 g (80% yield) of [(1,3,4-thiadiazol-2-ylamino)thioxomethyl]carbamic acid, ethyl ester.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.[CH2:7]([O:9][C:10]([N:12]=[C:13]=[S:14])=[O:11])[CH3:8]>C(#N)C>[S:3]1[CH:4]=[N:5][N:6]=[C:2]1[NH:1][C:13]([NH:12][C:10](=[O:11])[O:9][CH2:7][CH3:8])=[S:14]

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
NC=1SC=NN1
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 24° C. for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=NN=C1)NC(=S)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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